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Compound of Interest

Compound Name: Arprinocid

Cat. No.: B118496

An in-depth examination of the chemical structure, physicochemical properties, mechanism of
action, and biological activity of the anticoccidial agent, Arprinocid.

Executive Summary

Arprinocid is a synthetic purine analog developed for the control of coccidiosis in veterinary
medicine, primarily in poultry.[1] While it demonstrates activity as an inhibitor of hypoxanthine-
guanine transport, its primary therapeutic effect is attributed to its metabolite, arprinocid-1-N-
oxide. This metabolite exerts its anticoccidial action through a distinct mechanism involving the
host's metabolic machinery, specifically the cytochrome P-450 enzyme system, leading to
parasite cell death via destruction of the endoplasmic reticulum. This guide provides a
comprehensive overview of Arprinocid's chemical and physical properties, its complex
mechanism of action, and a summary of key efficacy and toxicology data derived from
experimental studies. Detailed experimental protocols and visual diagrams of key pathways are
included to support further research and development.

Chemical Structure and Physicochemical Properties

Arprinocid, with the IUPAC name 9-[(2-chloro-6-fluorophenyl)methyl]-OH-purin-6-amine, is a
substituted purine derivative.[2] Its core structure consists of a purine ring system linked to a
substituted benzyl group.

Chemical Identifiers
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Identifier Value
9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-

IUPAC Name ( phenyl) vl P
amine[2]

CAS Number 55779-18-5[2]

Chemical Formula

C12HoCIFNs[2]

Molecular Weight 277.69 g/mol [2]
C1=CC(=C(C(=C1)CI)CN2C=NC3=C(N=CN=C3
SMILES
2)N)F[2]
InChl Key NAPNOSFRRMHNBJ-UHFFFAOYSA-N[2]

hvsicochemical

Property Value

Appearance White to off-white solid powder

Melting Point 242 - 247 °C

Solubility Soluble in DMSO

Storage Dry, dark, and at O - 4°C for short term or -20°C

for long term[1]

Synthesis Pathway

The synthesis of Arprinocid, as described in U.S. Patent 4,098,787, involves the alkylation of

a purine derivative.[2] A generalized synthetic scheme involves the reaction of 6-chloropurine

with 2-chloro-6-fluorobenzyl bromide. The benzyl group attaches to the N9 position of the

purine ring. Subsequent amination at the C6 position, typically by reacting with ammonia,

displaces the chlorine atom to yield the final product, Arprinocid.
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Caption: Generalized synthesis pathway for Arprinocid.
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Mechanism of Action

Arprinocid exhibits a dual mechanism of action, with the parent compound and its primary
metabolite acting through different pathways.

Inhibition of Purine Transport (Arprinocid)

Arprinocid itself acts as an inhibitor of hypoxanthine-guanine transport in coccidia. As a purine
analog, it interferes with the parasite's ability to salvage purines from the host, which are
essential for nucleic acid synthesis. This action is reversible by the addition of excess
hypoxanthine.

Cytochrome P-450 Mediated Toxicity (Arprinocid-1-N-
oxide)

In the host animal, Arprinocid is metabolized in the liver to arprinocid-1-N-oxide. This
metabolite is significantly more potent and is considered the primary active moiety. Unlike the
parent compound, its anticoccidial action is not reversed by excess hypoxanthine. Instead,
arprinocid-1-N-oxide interacts directly with the host's microsomal cytochrome P-450 enzyme
system. This interaction is believed to trigger a metabolic process that leads to the destruction
of the endoplasmic reticulum in the parasite, causing vacuole formation and ultimately, cell
death.[1] This mechanism highlights a unique host-mediated activation pathway for an

antiparasitic drug.
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1. Study Setup 2. Infection

allocated to pens Eimeria oocysts

:

Treatment groups established Seeder birds introduced
to pens to spread infection

Day-old chicks randomly [Seeder birds inoculated Witg

(Control, Arprinocid doses)

Medicated feed provided Uniform exposure of\
from Day 1 all birds to coccidia

3. Data Collection

Daily observation for
clinical signs (e.g., mortality, diarrhea)

Body weight and feed
consumption measured weekly

At study termination (e.g., Day 28), birds are euthanized

Intestinal lesion scoring

Oocyst counts from litter/fecal samples

4. Anglysis

Statistical analysis of weight gain,

feed conversion, lesion scores,
and oocyst counts
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Acute Toxicity Study (e.g., OECD 423)

Sprague-Dawley rats acclimatized

Animals fasted prior to dosing

14-day observation period for mortality
and clinical signs

Necropsy of all animals

Determination of LD50

Single dose administered via oral gavage
(stepwise procedure with different dose levels)

Subchronic Toxicity Study (e.g., OECD 408)

Rats randomly assigned to groups
(Control, Low, Mid, High Dose)

Test substance mixed into diet
and administered for 13 weeks

Dalily clinical observation and
weekly body weight/feed intake

Hematology and clinical biochemistry

analysis at termination

Gross necropsy and organ weight
measurements

Histopathological examination of tissues

Determination of NOAEL
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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